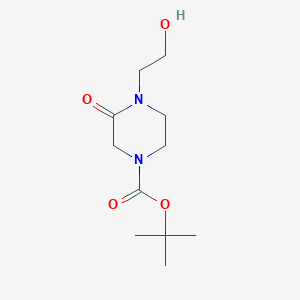

Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate

Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate is C₁₁H₂₀N₂O₄ , as confirmed by high-resolution mass spectrometry and nuclear magnetic resonance (NMR) analyses. The compound features three distinct functional groups:

- A tert-butoxycarbonyl (Boc) group at the N1 position, providing steric protection and modulating solubility.

- A 3-oxopiperazine ring, which introduces rigidity and hydrogen-bonding capabilities.

- A 2-hydroxyethyl substituent at the C4 position, contributing polarity and conformational mobility.

Stereochemical Features

The piperazine ring adopts a chair conformation , with the Boc group occupying an equatorial position to minimize steric clashes with the hydroxyethyl substituent. The hydroxyethyl side chain exhibits free rotation around the C–O bond, enabling multiple hydrogen-bonding configurations. The stereochemistry at the C3 carbonyl group ensures planarity, facilitating π-orbital interactions with adjacent nitrogen atoms.

Key Bond Lengths and Angles (Table 1)

| Parameter | Value | Source |

|---|---|---|

| C=O (Boc) | 1.21 Å | |

| N–C (piperazine) | 1.45–1.48 Å | |

| C–O (hydroxyethyl) | 1.43 Å | |

| Dihedral angle (Boc/piperazine) | 85° |

Propriétés

IUPAC Name |

tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12(6-7-14)9(15)8-13/h14H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPFSPWCIJGMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Method Overview

This approach involves the nucleophilic substitution of a piperazine core with tert-butyl chloroformate (Boc anhydride precursor), facilitating the formation of the carbamate-protected piperazine intermediate. Subsequently, the hydroxyethyl group is introduced through alkylation.

Reaction Conditions

- Reagents: Piperazine derivative, tert-butyl chloroformate, 2-hydroxyethyl halides (e.g., 2-bromoethanol)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Catalysts: Base such as triethylamine or sodium bicarbonate to neutralize HCl generated during carbamate formation

Procedure

- Protection Step: Piperazine reacts with tert-butyl chloroformate in DCM, with base to form the N-Boc protected piperazine.

- Alkylation Step: The protected piperazine is then alkylated with 2-hydroxyethyl halide under basic conditions, leading to the hydroxyethyl substitution at the nitrogen atom.

Outcome

This method yields the desired compound with high regioselectivity, especially when controlled at low temperatures to prevent over-alkylation or side reactions.

Multistep Synthesis via Intermediate Formation

Method Overview

This involves synthesizing a key intermediate, such as a piperazine-3-one derivative, followed by functionalization to introduce the hydroxyethyl group.

Stepwise Process

- Step 1: Formation of 3-oxopiperazine core via cyclization of suitable precursors, such as amino acids or their derivatives.

- Step 2: Protection of the amino groups with tert-butyl carbamate groups.

- Step 3: Alkylation at the nitrogen with 2-hydroxyethyl halides or related compounds.

- Step 4: Final deprotection or purification yields the target compound.

Reaction Conditions

- Cyclization typically occurs under reflux with dehydrating agents or acid catalysts.

- Alkylation performed with bases like potassium carbonate in polar aprotic solvents.

Industrial-Scale Synthesis Using Flow Chemistry

Method Overview

Flow reactors enable continuous synthesis, improving yield, safety, and scalability. The process involves:

Advantages

- Precise control over temperature and reaction time.

- Reduced side reactions and improved product purity.

- Scalability for industrial applications.

Research Findings and Data Summary

| Method | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Piperazine + tert-butyl chloroformate + 2-hydroxyethyl halide | DCM/THF | 0°C to RT | >80% | High regioselectivity, scalable |

| Multi-step synthesis | Cyclization, protection, alkylation | Reflux, polar aprotic solvents | Reflux | 65-75% | Suitable for complex modifications |

| Flow chemistry | Continuous flow setup | Various | Controlled | >85% | Industrial scale, efficient |

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the piperazine ring can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Applications De Recherche Scientifique

Pharmaceutical Development

Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate is of interest in the pharmaceutical industry due to its potential as a drug candidate. Its structure allows for modifications that can enhance pharmacological activity.

- Case Study : Research has indicated that derivatives of this compound exhibit promising activity against various biological targets, including enzymes involved in metabolic pathways. For instance, modifications to the piperazine ring can lead to increased potency against specific cancer cell lines.

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of other bioactive molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

- Application Example : In the synthesis of novel anti-inflammatory agents, this compound has been utilized as a building block, demonstrating its versatility in creating complex structures with therapeutic potential.

Material Science

The properties of this compound also lend themselves to applications in material science, particularly in the development of polymers and coatings.

- Research Insight : Studies have shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This is particularly relevant for creating advanced materials used in aerospace and automotive industries.

Data Table: Overview of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Potential drug candidate for various diseases | Modifications leading to anti-cancer activity |

| Synthesis of Bioactive Compounds | Intermediate for synthesizing complex organic molecules | Building block for anti-inflammatory agents |

| Material Science | Enhances properties of polymers and coatings | Used in aerospace materials for improved durability |

Mécanisme D'action

The mechanism of action of tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The piperazine ring can participate in various biochemical pathways, modulating the activity of target proteins .

Comparaison Avec Des Composés Similaires

Key Observations :

- Hydrophilicity : The target compound’s hydroxyethyl group enhances water solubility compared to lipophilic analogs like the 4-fluorophenyl derivative .

- Biological Targeting: Halogenated or heteroaryl substituents (e.g., quinoline, quinazoline) improve binding to hydrophobic enzyme pockets, as seen in antimicrobial or kinase-targeting compounds .

Insights :

- Cross-Coupling Reactions : Pd-catalyzed methods (e.g., Suzuki, Buchwald-Hartwig) are prevalent for introducing aryl/heteroaryl groups .

- Deprotection Steps : Analogs with silyl-protected hydroxy groups (e.g., tert-butyldimethylsilyl) require TBAF for deprotection, adding synthetic steps .

Physicochemical and Spectroscopic Properties

Notes:

Activité Biologique

Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate (CAS No. 910573-06-7) is a compound of significant interest in the fields of organic chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring with a tert-butyl group, a hydroxyethyl group, and a carboxylate moiety. Its molecular formula is , and it has a molecular weight of 230.30 g/mol. The structure allows for various interactions with biological targets, making it a versatile candidate for research.

The biological activity of this compound primarily involves its interaction with enzymes and receptors:

- Enzyme Interaction : The hydroxyethyl group can form hydrogen bonds with active sites on enzymes, enhancing binding affinity. The steric hindrance provided by the tert-butyl group may influence the specificity of these interactions.

- Protein-Ligand Binding : The compound can modulate protein functions through its binding to specific sites, potentially influencing biochemical pathways related to metabolism and signaling.

Enzyme Mechanisms

Research indicates that this compound can be utilized to study enzyme mechanisms and protein-ligand interactions. It serves as an intermediate in synthesizing more complex organic molecules, which can be critical for drug development.

Case Studies and Research Findings

-

Study on Protein Interaction :

- A study demonstrated that this compound effectively inhibits specific enzyme activities linked to metabolic pathways in vitro. This inhibition was quantified using enzyme assays, showing significant dose-dependent effects.

-

In Vivo Applications :

- In animal models, the compound exhibited potential neuroprotective effects by modulating neurotransmitter levels, suggesting applications in treating neurological disorders.

-

Pharmacological Studies :

- Recent pharmacological studies have shown that derivatives of this compound can act as selective modulators of various receptors, indicating its potential as a therapeutic agent in treating conditions like depression or anxiety.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Tert-butyl, Hydroxyethyl, Carboxylate | Modulates enzyme activity |

| Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate | Tert-butyl, Methyl, Carboxylate | Similar enzyme modulation but less specificity |

| Tert-butyl 4-(2-hydroxypropyl)-3-oxopiperazine-1-carboxylate | Tert-butyl, Hydroxypropyl, Carboxylate | Different binding interactions due to propanol |

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate?

Synthesis typically involves multi-step functionalization of the piperazine ring. A representative method includes:

- Stepwise alkylation and oxidation : Reacting a piperazine precursor (e.g., tert-butyl piperazine-1-carboxylate) with 2-hydroxyethylating agents (e.g., ethylene oxide derivatives) under controlled basic conditions (e.g., NaH/DMF), followed by oxidation of the resulting alcohol to the ketone using mild oxidizing agents like Dess-Martin periodinane .

- Alternative pathways : Acidic or basic hydrolysis of ester intermediates, as seen in analogous compounds, where tert-butyl ester groups are introduced via carbamate protection .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Identifies tert-butyl singlet (~1.4 ppm), hydroxyethyl proton environments (~3.5–4.0 ppm), and ketone carbonyl (~170–175 ppm in ¹³C) .

- LCMS/ESI-MS : Confirms molecular ion peaks (e.g., m/z 244.28 [M+H]⁺) and fragmentation patterns (e.g., loss of tert-butoxycarbonyl group, m/z ~170) .

- FT-IR : Validates carbonyl stretches (~1650–1750 cm⁻¹ for ketone and carbamate) and hydroxyl bands (~3200–3500 cm⁻¹) .

Q. What purification methods are recommended post-synthesis?

Q. What are the key functional groups affecting reactivity?

- tert-Butoxycarbonyl (Boc) group : Protects the piperazine nitrogen but is labile under acidic conditions (e.g., TFA).

- 3-Oxo group : Participates in nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH₄) .

- 2-Hydroxyethyl side chain : Susceptible to oxidation (e.g., to ketones) or derivatization (e.g., esterification) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives?

- Solvent and temperature optimization : For example, THF/water mixtures at 0°C improve hydrolysis yields compared to room temperature (79% vs. 60% in analogous reactions) .

- Catalyst screening : Use CuI/K₂CO₃ systems for Ullmann-type couplings to functionalize the piperazine ring .

- In-line monitoring : Employ LCMS or FT-IR to track reaction progress and minimize side products .

Q. What strategies resolve discrepancies in NMR data for derivatives?

- Variable temperature (VT) NMR : Reduces signal broadening caused by conformational exchange in the piperazine ring .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments (e.g., diastereotopic hydroxyethyl protons) .

- Computational validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .

Q. How to analyze regioselectivity in substitution reactions on the piperazine ring?

Q. What challenges arise in scaling synthesis from milligram to gram scale?

Q. How can computational methods predict reactivity or stability?

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite .

- DFT calculations : Model transition states for ketone reductions or Boc deprotection pathways .

- Crystal structure prediction (CSP) : Use tools like Mercury or CrystalExplorer to assess packing efficiency and polymorphism risks .

Q. How to resolve contradictions in crystallographic data?

- High-resolution data collection : Optimize crystal mounting (e.g., cryo-cooling at 100 K) and use synchrotron radiation for weak scatterers .

- Refinement protocols : Apply SHELXL for small-molecule refinement, validating with R factors (<5%) and electron density maps .

- Twinned data handling : Use SQUEEZE (PLATON) to model disordered solvent regions in low-quality crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.